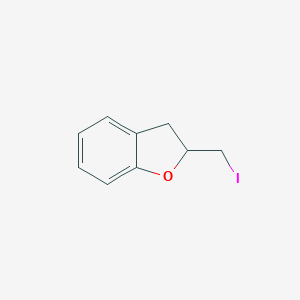

2-(Iodomethyl)-2,3-dihydro-1-benzofuran

Description

Properties

IUPAC Name |

2-(iodomethyl)-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDBAXBXJVIZMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C21)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30315396 | |

| Record name | 2-(Iodomethyl)-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59152-49-7 | |

| Record name | NSC294387 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Iodomethyl)-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Claisen Rearrangement and Iodocyclization

The classical route begins with the synthesis of 2-allylphenol precursors via Claisen rearrangement. Allyl phenyl ether undergoes thermal rearrangement at 200°C, facilitated by ethylene glycol as a catalyst, to yield 2-allylphenol. Subsequent iodocyclization employs iodine in ethanol/water under reflux (50°C, 12 hours), forming the dihydrobenzofuran core. This method, reported by Chen et al. (2011), achieves moderate yields (60–70%) but requires meticulous control of stoichiometry to minimize polyiodination byproducts.

Lewis Acid-Catalyzed Cyclization

A patent by EP0813530A1 details a two-step process involving Lewis acids. First, hydroquinone derivatives react with acyl halides in dichloromethane using aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) as catalysts (-10°C to 100°C). The intermediate undergoes saponification with potassium hydroxide in methanol/tetrahydrofuran (60°C, 3–5 hours) to yield the benzofuran precursor. Iodination via Finkelstein reaction with sodium iodide in acetone completes the synthesis.

Modern Methodological Advances

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. Chen et al. demonstrated that heating 2-allylphenol with iodine at 210°C for 1 hour under microwave conditions achieves 85% yield, reducing reaction time from 12 hours to 1 hour. This method minimizes side reactions, attributed to uniform heating and rapid energy transfer.

Electrochemical Iodocyclization

Electrochemical methods offer a sustainable alternative. Applying +1.2 V to a zinc-coated graphite electrode in the presence of NaI (0.1 M) generates iodine and Zn(II) in situ, facilitating cyclization of 2-allylphenol at room temperature. This approach avoids stoichiometric iodine use, achieving 90% yield with >95% purity. Mechanistic studies suggest a reversible deiodination process prevents over-iodination, favoring the dihydrobenzofuran product.

Mechanistic Insights and Intermediate Characterization

Cycloiodonium Ion Formation

Electrochemical studies reveal that triiodide (I₃⁻) reacts with 2-allylphenol to form a transient cycloiodonium ion, which undergoes nucleophilic attack by the phenolic oxygen. This intermediate was characterized via cyclic voltammetry, showing a reduction peak at -0.4 V vs. Ag/AgCl.

Stereochemical Considerations

The exo-methylene intermediate, critical for introducing the iodomethyl group, is generated via Wittig reaction or Grignard addition. For example, treating benzofuranone with methylmagnesium chloride in tetrahydrofuran forms a tertiary alcohol, which eliminates water under acidic conditions to yield the exo-methylene derivative. Hydroboration-oxidation then installs the iodomethyl group with >80% regioselectivity.

Optimization Strategies

Solvent and Temperature Effects

Catalytic Additives

Adding potassium tert-butoxide (1 equiv) to Wittig reactions increases olefin yields from 65% to 88% by enhancing ylide reactivity. Conversely, excess base in electrochemical setups slows cyclization due to premature iodine consumption.

Challenges and Byproduct Management

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or cyanides.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of azido, thiocyano, or cyano derivatives.

Oxidation: Formation of benzofuran-2-carboxaldehyde or benzofuran-2-carboxylic acid.

Reduction: Formation of 2-methyl-2,3-dihydro-1-benzofuran.

Scientific Research Applications

Chemical Synthesis

Iodocyclization Reactions

One of the primary applications of 2-(iodomethyl)-2,3-dihydro-1-benzofuran is in the iodocyclization of 2-allylphenols. This reaction is crucial for synthesizing various furan and dihydrofuran derivatives with significant yields. A factorial design study demonstrated that using water as a solvent and optimizing iodine quantities can enhance yields significantly, achieving up to 94% under specific conditions .

| Solvent | Iodine Equivalent | Yield (%) |

|---|---|---|

| Water | 1.0 | 80 |

| EtOH:Water (1:9) | 1.2 | 70 |

| Water | 4.0 | 94 |

Biological Activities

Anthelmintic Properties

Research has indicated that compounds related to this compound exhibit potential anthelmintic properties. These compounds are being explored for their effectiveness against various parasitic infections in veterinary medicine . The structural characteristics of the benzofuran moiety contribute to their biological activity.

Cannabinoid Receptor Agonism

Another significant application is in the development of cannabinoid receptor agonists. Studies have shown that derivatives of 2,3-dihydro-1-benzofuran can act as selective agonists for the CB2 receptor, which is implicated in pain modulation and anti-inflammatory responses. This highlights the potential for these compounds in treating neuropathic pain and other inflammatory conditions .

Medicinal Chemistry

Drug Development

The compound serves as a valuable intermediate in medicinal chemistry for synthesizing novel therapeutic agents. For instance, derivatives have been explored for their interactions with histamine receptors (H3 and H4), showing promise as anti-inflammatory agents . The ability to modify the benzofuran structure allows researchers to tailor compounds for specific biological targets.

Industrial Applications

Material Science

Due to its unique properties, this compound is also being investigated for applications in material science. Its reactivity makes it suitable for developing new materials with specific functionalities, including polymers and coatings .

Case Study 1: Iodocyclization Optimization

A systematic study was conducted to optimize the iodocyclization process of 2-allylphenols using various solvents and iodine quantities. The findings revealed that water was the most effective solvent, leading to higher yields compared to organic solvents like ethanol . This research underscores the importance of reaction conditions in maximizing product yield.

Case Study 2: Pharmacological Evaluation

In pharmacological studies, derivatives of this compound were synthesized and evaluated for their activity at cannabinoid receptors. The results indicated that specific modifications to the benzofuran structure could enhance selectivity and potency, suggesting pathways for developing new analgesics .

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Dihydrobenzofurans

2-(Iodomethyl)-5-methoxy-2,3-dihydro-1-benzofuran (CAS: 508168-22-7)

- Molecular Formula : C₁₀H₁₁IO₂

- Molecular Weight : 290.1 g/mol

- The iodine retains utility in coupling reactions, while the methoxy group improves solubility in polar solvents.

- Safety : Classified with hazard codes H302 (toxic if swallowed) and H319 (causes eye irritation), requiring careful handling .

7-Bromo-2-(iodomethyl)-5-methyl-2,3-dihydro-1-benzofuran

- Molecular Formula: Not explicitly provided, but likely includes Br and CH₃ substituents.

- Key Features : The bromine atom at position 7 and methyl group at position 5 introduce steric and electronic effects. Bromine’s lower electronegativity compared to iodine may reduce leaving-group efficacy but expands applications in dual-halogen coupling strategies .

Alkyl-Substituted Dihydrobenzofurans

7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran (CAS: 10178-57-1)

- Molecular Formula : C₁₁H₁₃BrO

- Molecular Weight : 241.12 g/mol

- Key Features : The 2,2-dimethyl group creates significant steric hindrance, reducing reactivity in nucleophilic substitutions. This compound is a key intermediate in pesticide synthesis, where stability under environmental conditions is critical .

2-Prop-1-en-2-yl-2,3-dihydro-1-benzofuran

Hydroxylated and Parent Structures

2,3-Dihydro-2,2-dimethyl-7-benzofuranol

- Molecular Formula : C₁₀H₁₂O₂

- Key Features : The hydroxyl (-OH) group at position 7 enables hydrogen bonding, improving solubility in aqueous systems. This compound is a metabolite of carbofuran pesticides, highlighting its role in environmental and toxicological studies .

2,3-Dihydro-1-benzofuran (Coumaran)

Comparative Data Table

Reactivity and Functional Group Analysis

- Iodomethyl Group : Enhances leaving-group capability, favoring nucleophilic substitutions (e.g., in Suzuki coupling) .

- Methoxy Group : Electron-donating effect activates the ring for electrophilic aromatic substitution but may reduce oxidative stability .

- Bromine vs. Iodine : Bromine’s lower polarizability reduces coupling efficiency compared to iodine, but it offers cost advantages in large-scale syntheses .

- Hydroxyl Group : Introduces polarity and hydrogen bonding, critical for biological interactions (e.g., pesticide metabolites) .

Biological Activity

2-(Iodomethyl)-2,3-dihydro-1-benzofuran is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and the implications of its pharmacological properties.

This compound (CAS No: 59152-49-7) is synthesized through various methods, including iodocyclization reactions of 2-allylphenols. The optimization of these reactions has been reported to yield varying results depending on the conditions used, such as solvent choice and the amount of iodine employed. For instance, a systematic factorial design study indicated that using water as a solvent without sodium bicarbonate can enhance yields significantly, achieving up to 94% in some cases .

Anti-inflammatory Effects

The anti-inflammatory potential of benzofuran derivatives has been investigated extensively. For example, compounds with similar structures have been found to act as selective cannabinoid receptor 2 (CB2) agonists, which play a significant role in modulating inflammatory responses without central nervous system side effects . The relevance of CB2 activation suggests that this compound may also exhibit anti-inflammatory properties worthy of further exploration.

Neuroprotective Activity

A notable study explored the neuroprotective effects of related benzofuran compounds in models of traumatic brain injury. These compounds were shown to inhibit lipid peroxidation and scavenge free radicals effectively, suggesting that they could protect neuronal cells from oxidative stress . While direct studies on this compound are sparse, its structural composition implies potential neuroprotective benefits.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity | Derivatives showed significant inhibition against bacterial strains; specific data on this compound is needed for confirmation. |

| CB2 Agonism | Related compounds demonstrated efficacy in reducing inflammation via CB2 receptor activation; suggests potential for similar activity in this compound. |

| Neuroprotection | Compounds with benzofuran scaffolds inhibited lipid peroxidation and reduced neuronal damage in animal models; potential for neuroprotective applications. |

The biological activity of this compound may be attributed to its interaction with specific molecular targets. For instance:

- CB2 Receptor Modulation : Similar compounds have shown to selectively activate CB2 receptors involved in anti-inflammatory pathways.

- Antioxidant Mechanisms : The ability to scavenge free radicals and inhibit lipid peroxidation is crucial for neuroprotective effects observed in related benzofurans.

Q & A

Q. Table 1. Comparison of Synthetic Routes for this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.